Diallyl isophthalate

Thermal Stability Thermogravimetric Analysis (TGA) Activation Energy

Diallyl isophthalate (DAIP, CAS 1087-21-4) is a meta-substituted aromatic diallyl ester monomer, belonging to the class of allyl-functional crosslinking agents. It is a colorless to pale yellow oily liquid with a molecular weight of 246.26 g/mol, characterized by its dual allyl groups capable of free-radical polymerization to form highly cross-linked, thermoset polymer networks.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 1087-21-4
Cat. No. B087104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl isophthalate
CAS1087-21-4
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C
InChIInChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2
InChIKeyOOORLLSLMPBSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Isophthalate (DAIP) CAS 1087-21-4: A High-Performance Allyl Monomer for Demanding Thermoset Applications


Diallyl isophthalate (DAIP, CAS 1087-21-4) is a meta-substituted aromatic diallyl ester monomer, belonging to the class of allyl-functional crosslinking agents . It is a colorless to pale yellow oily liquid with a molecular weight of 246.26 g/mol, characterized by its dual allyl groups capable of free-radical polymerization to form highly cross-linked, thermoset polymer networks [1]. DAIP is widely recognized for its enhanced thermal stability, excellent electrical insulation properties, and robust chemical resistance in cured form, positioning it as a premium monomer for high-performance molding compounds, laminates, and encapsulants [2].

Why Diallyl Isophthalate Cannot Be Simply Substituted with Other Diallyl Phthalate Isomers


The diallyl phthalate family consists of three isomers—ortho (DAP), meta (DAIP), and para (DAT)—which, despite having identical molecular formulas, exhibit significantly divergent performance characteristics in cured thermoset applications [1]. These differences arise from the spatial arrangement of the ester groups on the aromatic ring, which influences polymer network architecture, cross-linking kinetics, and ultimate material properties [2]. While the gel points of these isomers are substantially similar in bulk polymerization, the resulting network structures and their thermal, mechanical, and electrical properties are not equivalent, making direct substitution without rigorous validation a significant technical risk [3]. The following quantitative evidence details where DAIP provides verifiable, measurable advantages over its closest analog, DAP.

Quantitative Differentiation of Diallyl Isophthalate (DAIP) vs. Diallyl Phthalate (DAP): A Procurement-Focused Evidence Guide


DAIP Exhibits Superior Thermal Decomposition Activation Energy Compared to DAP

In a direct comparative study using thermogravimetric analysis (TGA) and the Kissinger method, the thermal decomposition activation energy for DAIP resin was determined to be 167 kJ/mol, which is 13 kJ/mol higher than the 154 kJ/mol measured for DAP resin under identical conditions. This indicates a higher energy barrier for thermal degradation, confirming enhanced thermal stability for DAIP [1].

Thermal Stability Thermogravimetric Analysis (TGA) Activation Energy

DAIP Delivers a 20°C Higher Long-Term Temperature Resistance than DAP

According to material property data, DAIP molding compounds exhibit a maximum continuous use temperature of 180°C (356°F), whereas DAP compounds are limited to 160°C (320°F). This represents a 20°C (36°F) advantage for DAIP [1]. A separate source indicates DAIP moldings can withstand up to approximately 220°C for extended periods . Another study specifically quantified that DAIP resin's heat resistance is 38°C higher than that of DAP resin [2].

Heat Resistance Service Temperature Thermoset Molding Compound

DAIP Provides Approximately 10% Higher Tensile Strength than DAP

Comparative material data indicates that cured DAIP compounds exhibit a tensile strength that is approximately 10% greater than that of equivalent DAP compounds [1]. This enhancement in mechanical performance is attributed to the meta-substitution pattern of the isophthalate ring, which influences the polymer network's cross-link density and structural rigidity.

Mechanical Properties Tensile Strength Structural Integrity

DAIP Enables High-Voltage Electrical Insulation with a Tracking Resistance Exceeding 800V

Recent developments have demonstrated that DAIP resin can be formulated into molding compounds that achieve a tracking resistance of 800V or higher, while also exhibiting a glass transition temperature (Tg) of 235°C [1]. This combination of high-voltage insulation and high heat resistance is critical for components in next-generation electric vehicles and power electronics.

Electrical Insulation Tracking Resistance High-Voltage Components

DAIP Polymerizes Faster than Ortho-Isomer DAP, Enhancing Throughput

DAIP has a documented advantage over its ortho-isomer, DAP, in that it polymerizes faster . This kinetic difference is significant for manufacturing processes. Furthermore, cured moldings from DAIP monomer-prepolymer compositions exhibit greater fluidity, which translates to better processability and the ability to fill complex mold geometries more effectively than DAP-based compositions [1].

Polymerization Kinetics Curing Rate Process Efficiency

Strategic Application Scenarios for Diallyl Isophthalate Based on Verifiable Performance Differentiation


High-Voltage Electric Vehicle (EV) Insulation Components

The combination of high tracking resistance (≥800V) and a glass transition temperature of 235°C, as demonstrated in recent developments [1], makes DAIP-based molding compounds an ideal candidate for high-voltage connectors, busbar insulation, and relay housings in 800V EV architectures. The enhanced thermal stability (up to 220°C long-term) further ensures reliability under the elevated operating temperatures typical of high-power electronics .

High-Temperature Aerospace and Defense Connectors

DAIP's superior thermal decomposition activation energy (167 kJ/mol vs. 154 kJ/mol for DAP) and higher continuous use temperature (180°C) directly support its selection for military-specification connectors and insulators [1]. These components must maintain dimensional stability and electrical insulation integrity across wide temperature ranges and under thermal shock, conditions where the margin provided by DAIP over DAP is critical for mission success.

Laser-Trimmable Resistor Coatings and Encapsulants

DAIP prepolymer compositions are specifically cited for producing hard, translucent, abrasive-resistant, and laser-trimmable coatings [1]. The faster polymerization rate and greater fluidity of DAIP compared to DAP are key enablers for achieving uniform, thin-film coatings with precise thickness control, which is essential for the accurate laser trimming of thick-film resistors and other passive components.

Glass-Fiber Reinforced Structural Laminates for Demanding Environments

In applications such as radomes, pump impellers, and industrial tooling, the approximately 10% higher tensile strength and enhanced heat resistance of DAIP over DAP provide a measurable performance advantage [1]. The superior mechanical properties allow for the design of lighter, more durable composite parts that can withstand both mechanical stress and exposure to harsh chemicals and moisture, making DAIP the preferred monomer for premium-grade fiber-reinforced plastic (FRP) laminates.

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